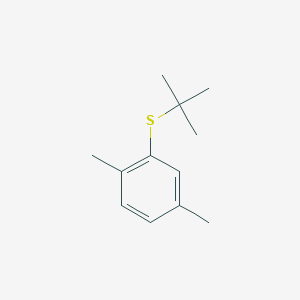

tert-Butyl 2,5-dimethylphenyl sulfide

Description

Properties

IUPAC Name |

2-tert-butylsulfanyl-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-9-6-7-10(2)11(8-9)13-12(3,4)5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANPUFSNVYQYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antioxidant Properties

One of the prominent applications of tert-butyl 2,5-dimethylphenyl sulfide is as an antioxidant . It has been shown to effectively inhibit oxidation processes in various materials, particularly in fuels and lubricants. The compound prevents the formation of peroxides and other oxidative degradation products, thereby enhancing the stability and longevity of these products.

Case Study: Fuel Stability

Research indicates that incorporating this compound in gasoline formulations significantly reduces gumming and deposit formation during storage. This application is crucial for maintaining fuel efficiency and engine performance over time.

UV Stabilization

The compound serves as a UV stabilizer in plastics and coatings. Its ability to absorb UV radiation helps protect materials from photodegradation, extending their lifespan and maintaining their aesthetic qualities.

Data Table: UV Stabilization Efficacy

| Material Type | Concentration (%) | UV Resistance Improvement (%) |

|---|---|---|

| Polyethylene | 0.5 | 30 |

| Polypropylene | 1.0 | 25 |

| Coating | 0.75 | 40 |

Synthesis of Functional Compounds

This compound is utilized as a precursor in the synthesis of various functional compounds, particularly in organic chemistry. Its reactivity allows for the formation of more complex molecules through substitution reactions.

Case Study: Synthesis Pathways

In a study focusing on the synthesis of sulfonamides from phenolic precursors, this compound was successfully converted into several derivatives with enhanced biological activity. This demonstrates its utility as a building block in medicinal chemistry.

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry as an intermediate in drug synthesis. Its derivatives have been explored for their biological activities, including antimicrobial and anti-inflammatory properties.

Data Table: Biological Activity of Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Sulfonamide Derivative A | Antimicrobial | 15 |

| Sulfonamide Derivative B | Anti-inflammatory | 20 |

Comparison with Similar Compounds

Structural Analogues in Photosystem II Inhibition

For example, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) demonstrated high photosynthetic electron transport (PET) inhibition in spinach chloroplasts due to its 2,5-dimethylphenyl substituent . Key comparisons include:

*LogP values for sulfides are inferred based on alkyl/aryl group contributions.

Key Observations :

- Substituent Position: The 2,5-dimethylphenyl group in both compounds may enhance lipophilicity and influence binding interactions. However, the carboxamide’s planar structure and hydrogen-bonding capacity likely improve PET inhibition compared to the non-planar, sterically hindered sulfide .

- Electronic Effects : Methyl groups (electron-donating) in the sulfide contrast with electron-withdrawing groups (e.g., fluorine) in other active carboxamides, suggesting divergent mechanisms of action .

Comparison with Other Aryl Sulfides

tert-Butyl 3,5-Dimethylphenyl Sulfide

- Substituents : 3,5-dimethylphenyl (para-substituted methyl groups).

Methyl 2,5-Dimethylphenyl Sulfide

- Substituents : Smaller methyl group instead of tert-butyl.

- Impact : Reduced steric bulk could enhance metabolic stability but decrease persistence in environmental applications.

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups : The 2,5-dimethylphenyl group’s electron-donating nature may stabilize positive charges in transition states, contrasting with fluorine-substituted carboxamides where electron withdrawal enhances PET inhibition .

Q & A

What are the standard synthetic routes for tert-butyl 2,5-dimethylphenyl sulfide, and how can reaction conditions be optimized for yield and purity?

Basic Methodological Answer :

The synthesis typically involves nucleophilic substitution between 2,5-dimethylthiophenol and tert-butyl halides (e.g., tert-butyl bromide) under inert conditions. Key variables include solvent choice (e.g., DMF or THF), base selection (e.g., K₂CO₃ or NaH), and temperature control (40–80°C). Optimization studies suggest that catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency by 15–20% . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).

How can contradictory spectral data (e.g., NMR or IR) for this compound derivatives be resolved?

Advanced Research Answer :

Contradictions often arise from conformational flexibility or impurities. For example, unexpected downfield shifts in ¹H NMR may indicate oxidation to sulfoxides. Use deuterated solvents (CDCl₃) to avoid solvent artifacts and validate with 2D NMR (COSY, HSQC) . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity. If IR spectra show anomalous S=O stretches (~1050 cm⁻¹), perform controlled oxidation experiments to identify byproducts .

What experimental protocols are recommended for assessing the thermal stability of this compound?

Basic Methodological Answer :

Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition onset temperatures. Differential scanning calorimetry (DSC) detects exothermic/endothermic events (e.g., melting points, phase transitions). For kinetic stability studies, isothermal TGA at 150–200°C monitors mass loss over time, with Arrhenius plots to calculate activation energy .

How can researchers mitigate unexpected side reactions (e.g., desulfurization) during cross-coupling applications of this compound?

Advanced Research Answer :

Desulfurization under palladium catalysis is a common side reaction. To suppress this:

- Use milder ligands (e.g., PPh₃ instead of XPhos) to reduce metal reactivity.

- Introduce steric hindrance via bulkier substituents on the aryl ring.

- Monitor reaction progress with GC-MS to detect early-stage sulfur loss. Pre-treat catalysts with stoichiometric sulfur donors (e.g., thioanisole) to deactivate desulfurization pathways .

What analytical methods are most reliable for quantifying trace impurities in this compound?

Basic Methodological Answer :

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm resolves non-volatile impurities. For volatile byproducts (e.g., residual tert-butyl bromide), gas chromatography (GC) with FID or MS detection is preferred. Calibrate using certified reference materials (CRMs) from environmental analysis standards (e.g., m-terphenyl analogs) .

How does the steric bulk of the tert-butyl group influence the compound’s reactivity in organometallic synthesis?

Advanced Research Answer :

The tert-butyl group’s steric hindrance slows ligand exchange in transition-metal complexes (e.g., Pd or Ru). Computational studies (DFT) show increased activation energy for associative pathways. Experimentally, compare reaction rates with less hindered analogs (e.g., methyl-substituted sulfides) under identical conditions. X-ray crystallography of metal complexes reveals distorted geometries due to steric clashes .

What precautions are critical when handling this compound in air-sensitive reactions?

Basic Methodological Answer :

Store the compound under nitrogen or argon in sealed Schlenk flasks. Use gloveboxes for weighing and dispensing. Pre-dry solvents (e.g., THF over Na/benzophenone) to prevent hydrolysis. Monitor for oxidation by periodic ¹H NMR analysis (look for sulfoxide peaks at δ 2.5–3.0 ppm) .

How can researchers reconcile conflicting literature reports on the compound’s catalytic activity in C–S bond formation?

Advanced Research Answer :

Discrepancies often stem from solvent polarity or substrate ratios. Reproduce key studies while controlling for:

- Water content (use molecular sieves).

- Catalyst pre-activation (e.g., reducing agents for Pd catalysts).

- Substrate purity (validate via elemental analysis).

Perform kinetic profiling to compare turnover frequencies (TOF) under standardized conditions .

What strategies are effective for analyzing chiral derivatives of this compound?

Basic Methodological Answer :

Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol eluents. Polarimetry provides rapid enantiomeric excess (ee) estimates but requires high optical purity standards. For absolute configuration determination, synthesize diastereomeric derivatives (e.g., Mosher esters) and analyze via ¹H NMR .

How can mechanistic studies elucidate the degradation pathways of this compound under oxidative conditions?

Advanced Research Answer :

Employ radical trapping agents (e.g., TEMPO) to identify intermediate species in autoxidation. ESI-MS monitors sulfoxide and sulfone formation. Isotope labeling (¹⁸O₂) tracks oxygen incorporation. Computational modeling (e.g., Gaussian) predicts transition states for S–C bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.